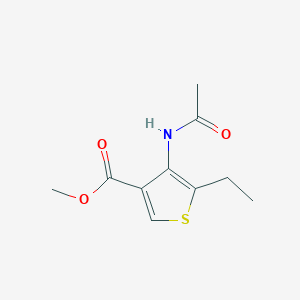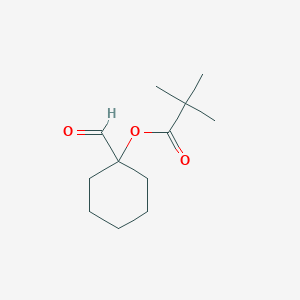
1-Formylcyclohexyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Formylcyclohexyl 2,2-dimethylpropanoate is an organic compound that features a cyclohexane ring substituted with a formyl group and a 2,2-dimethylpropanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-formylcyclohexyl 2,2-dimethylpropanoate typically involves the esterification of 1-formylcyclohexanol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Formylcyclohexyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions
Major Products Formed:
Oxidation: 1-Formylcyclohexyl 2,2-dimethylpropanoic acid
Reduction: 1-Hydroxycyclohexyl 2,2-dimethylpropanoate
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Formylcyclohexyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-formylcyclohexyl 2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can modulate biological pathways and influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl 2,2-dimethylpropanoate: Lacks the formyl group, resulting in different reactivity and applications.
1-Formylcyclohexanol: Contains a hydroxyl group instead of the ester, leading to different chemical properties and uses.
2,2-Dimethylpropanoic acid esters: Various esters with different substituents on the cyclohexane ring.
Uniqueness: 1-Formylcyclohexyl 2,2-dimethylpropanoate is unique due to the presence of both a formyl group and an ester group on the cyclohexane ring
Eigenschaften
CAS-Nummer |
85664-65-9 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
(1-formylcyclohexyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)10(14)15-12(9-13)7-5-4-6-8-12/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
PCMITKHUQLSZQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1(CCCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
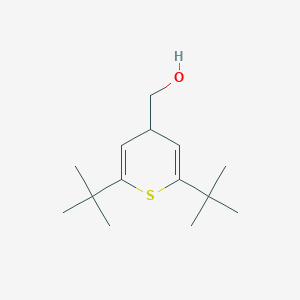
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
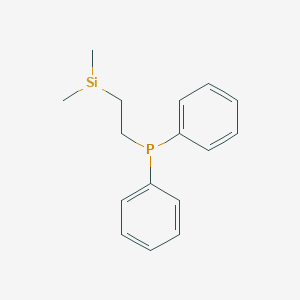
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
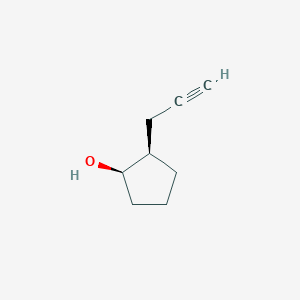
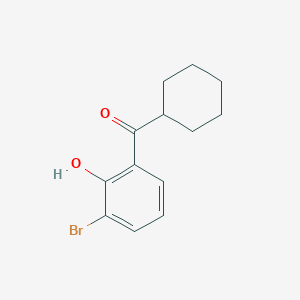
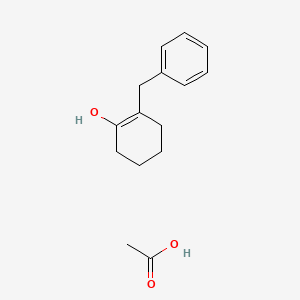
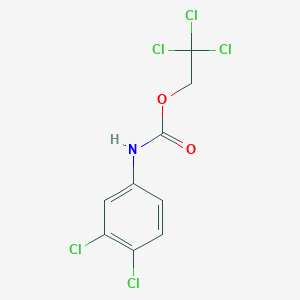
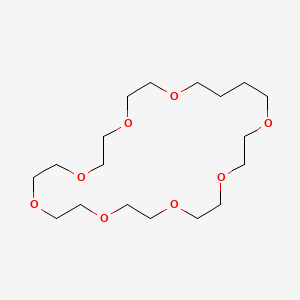
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
